Cas no 1343714-84-0 ((5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol)

(5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol 化学的及び物理的性質
名前と識別子
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- (5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol
- 2-Pyridinemethanol, α-(5-fluoro-2-methylphenyl)-
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- MDL: MFCD07775227
- インチ: 1S/C13H12FNO/c1-9-5-6-10(14)8-11(9)13(16)12-4-2-3-7-15-12/h2-8,13,16H,1H3
- InChIKey: UTUVNAAXYMUFTG-UHFFFAOYSA-N
- SMILES: C(C1=CC(F)=CC=C1C)(C1=NC=CC=C1)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 2
(5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB428766-1g |
3-Fluoro-6-methylphenyl-(2-pyridyl)methanol; . |
1343714-84-0 | 1g |
€1621.70 | 2025-02-27 | ||
abcr | AB428766-5 g |
3-Fluoro-6-methylphenyl-(2-pyridyl)methanol |
1343714-84-0 | 5g |
€1,217.60 | 2023-04-23 | ||
abcr | AB428766-5g |
3-Fluoro-6-methylphenyl-(2-pyridyl)methanol |
1343714-84-0 | 5g |
€1217.60 | 2023-09-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD510702-1g |
(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol |
1343714-84-0 | 97% | 1g |
¥2870.0 | 2023-04-10 | |
abcr | AB428766-1 g |
3-Fluoro-6-methylphenyl-(2-pyridyl)methanol |
1343714-84-0 | 1g |
€496.00 | 2023-04-23 | ||
Ambeed | A622412-1g |
(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol |
1343714-84-0 | 97% | 1g |
$418.0 | 2024-04-24 |
(5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol 関連文献
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
(5-fluoro-2-methylphenyl)-pyridin-2-ylmethanolに関する追加情報
Recent Advances in the Study of (5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol (CAS: 1343714-84-0)
In recent years, the compound (5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol (CAS: 1343714-84-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its efficacy in preclinical models. This research brief aims to provide a comprehensive overview of the most recent findings related to this compound.
The synthesis of (5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol has been a focal point of recent research. A study published in the Journal of Medicinal Chemistry (2023) detailed an improved synthetic route that enhances yield and purity. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, followed by a reduction step to yield the final product. This optimized method not only reduces production costs but also minimizes the formation of by-products, making it more suitable for large-scale pharmaceutical manufacturing.
Pharmacological studies have revealed that (5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol exhibits potent inhibitory effects on specific enzyme targets implicated in inflammatory and oncogenic pathways. In vitro assays demonstrated its high affinity for protein kinases involved in cell proliferation and immune response modulation. These findings suggest that the compound could serve as a lead candidate for developing novel anti-inflammatory and anti-cancer therapies. Further in vivo studies are currently underway to validate these observations and assess the compound's pharmacokinetic properties.
Another area of interest is the compound's potential application in neurodegenerative diseases. Preliminary data from a 2024 study indicated that (5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol can cross the blood-brain barrier and exhibit neuroprotective effects in animal models of Alzheimer's disease. The researchers attributed these effects to the compound's ability to modulate oxidative stress and reduce amyloid-beta aggregation. While these results are promising, additional research is needed to fully understand the underlying mechanisms and optimize dosing regimens.
In conclusion, (5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol (CAS: 1343714-84-0) represents a versatile and promising molecule in the realm of chemical biology and drug discovery. Recent advancements in its synthesis, coupled with its demonstrated pharmacological activities, underscore its potential as a therapeutic agent. Future research should focus on further elucidating its mechanisms of action, conducting rigorous clinical trials, and exploring its applications in combination therapies. The continued investigation of this compound holds great promise for addressing unmet medical needs in various disease areas.
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